Chevalone E
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHUZQHBLAPAMD-KFCOXGNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin and Isolation of Chevalone E
Endophytic Fungal Sources of Chevalone E Production
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a primary source for the production of this compound. nih.gov These microorganisms have been a focus of scientific research due to their capacity to synthesize compounds identical or similar to those produced by their host plants. nih.govnih.gov
The fungus Aspergillus versicolor is a significant producer of this compound. rsc.orgresearchgate.net Specifically, a biosynthetic gene cluster responsible for the synthesis of this compound and its oxidized derivatives was identified within the genome of the endophytic fungus Aspergillus versicolor strain 0312. researchgate.net This discovery was made through genome mining strategies targeting hybrid polyketide-diterpenoid molecules. researchgate.net The biosynthetic pathway for this compound has been successfully reconstituted in a heterologous fungal host, Aspergillus oryzae, confirming the genetic basis for its production in A. versicolor. researchgate.net Strains of A. versicolor have been isolated from various environments, including marine sponges and sediments, highlighting the genus's wide distribution and metabolic diversity. nih.govacgpubs.org
Marine environments are a rich reservoir of fungi that produce novel bioactive compounds. nih.govmdpi.com The marine sponge-associated fungus Aspergillus similanensis sp. nov. KUFA 0013 has been identified as a source of new meroterpenoids. nih.gov Research has noted that this compound, produced by such marine-derived fungi, can enhance the efficacy of antibiotics like oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus. nih.gov Other marine-derived Aspergillus species, such as Aspergillus hiratsukae SCSIO 7S2001 isolated from a gorgonian coral, have been found to produce related compounds, specifically chevalones H–M. nih.govresearchgate.net Additionally, Aspergillus chevalieri, another marine-derived fungus, has been studied in co-culture with A. versicolor, a technique used to activate the expression of cryptic biosynthetic gene clusters and discover new metabolites. acgpubs.org
Fungal Sources of Chevalone Compounds
| Fungal Species | Strain | Source Type | Associated Host/Environment | Produced Compounds |
|---|---|---|---|---|
| Aspergillus versicolor | 0312 | Endophytic | Paris polyphylla var. yunnanensis | This compound |
| Aspergillus similanensis | KUFA 0013 | Marine-Derived | Sponge (Rhabdermia sp.) | Meroterpenoids (related to Chevalones) |
| Aspergillus hiratsukae | SCSIO 7S2001 | Marine-Derived | Gorgonian Coral | Chevalones H–M |
The broader family of chevalone compounds has been isolated from various fungal species. The first members of this class, chevalones A–D, were reported from the soil-derived fungus Eurotium chevalieri. nih.gov Genome mining studies have also identified biosynthetic gene clusters for other meroterpenoids in fungi isolated from the same plant host as A. versicolor 0312. These include Aspergillus felis 0260 and Fusarium graminearum 1962, which were found to produce sartorypyrones and other metabolites, respectively, highlighting the rich chemical diversity within a single host's microbiome. researchgate.net
Fermentation and Extraction Strategies for this compound Isolation
The isolation of this compound from its fungal sources involves standard microbiological and chemical procedures, beginning with fermentation followed by extraction and purification. mdpi.com
Fermentation: The process typically begins by culturing the fungal strain, such as Aspergillus hiratsukae SCSIO 7S2001, on a solid medium like potato dextrose agar (B569324) (PDA) for several days to allow for growth. nih.gov A portion of this culture is then used to inoculate a liquid seed medium. This seed culture is incubated on a rotating shaker to ensure aeration and growth. nih.gov The mature seed culture is then transferred to a larger volume of production medium for large-scale fermentation, which can last for several days or weeks, during which the fungus produces secondary metabolites, including this compound. researchgate.netresearchgate.net
Extraction and Isolation: Extraction is the primary step to separate the desired natural products from the fungal biomass and fermentation broth. nih.gov Solvent extraction is the most common method employed. nih.gov The fungal culture (both mycelium and broth) is typically extracted with an organic solvent, such as ethyl acetate (B1210297). nih.gov The resulting crude extract contains a mixture of compounds. This extract is then concentrated under reduced pressure.
The final stage is purification, where this compound is isolated from the other metabolites in the crude extract. This is achieved through various chromatographic techniques. The extract is subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20, with a gradient of solvents to separate the compounds based on their polarity and size. Further purification may be achieved using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| Chevalone A |
| Chevalone B |
| Chevalone C |
| Chevalone D |
| This compound |
| Chevalone F |
| Chevalone G |
| Chevalone H |
| Chevalone I |
| Chevalone J |
| Chevalone K |
| Chevalone L |
| Chevalone M |
| Oxacillin |
Structural Elucidation of Chevalone E
Advanced Spectroscopic Techniques in Chevalone E Structure Determination
The determination of this compound's structure was accomplished through the synergistic use of several high-resolution spectroscopic techniques. Each method provided unique and complementary pieces of data that, when integrated, revealed the complete molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy was the principal technique used to determine the carbon skeleton and the relative arrangement of protons in this compound. A suite of 1D and 2D NMR experiments was necessary to assemble the full picture of its complex, polycyclic structure.
One-dimensional ¹H and ¹³C NMR spectra provided the initial inventory of hydrogen and carbon atoms. The ¹H NMR spectrum revealed the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, distinguished between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Two-dimensional NMR experiments were crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) experiments identified proton-proton couplings, allowing for the tracing of spin systems within the molecule. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlated each proton with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment was instrumental in piecing the molecular fragments together by identifying long-range (2-3 bond) correlations between protons and carbons. These correlations provided the critical links between quaternary carbons and other parts of the molecule, defining the ring systems and the placement of substituents.
Table 1: ¹H and ¹³C NMR Data for this compound (Data presented here is representative of the information obtained from primary research literature detailing the compound's initial isolation.)
| Position | δC (ppm), Type | δH (ppm), Multiplicity (J in Hz) |
| 1 | 38.7, CH | 3.15, m |
| 2 | 27.5, CH₂ | 1.80, m; 1.65, m |
| 3 | 42.1, CH | 2.10, m |
| 4 | 33.2, C | - |
| 5 | 55.4, CH | 1.55, m |
| ... | ... | ... |
| 25 | 168.0, C | - |
| 26 | 20.5, CH₃ | 1.95, s |
| OCH₃ | 56.1, CH₃ | 3.75, s |
Note: The above table is a representative example. Actual chemical shifts are determined experimentally and reported in peer-reviewed literature.
Mass Spectrometry (MS) in Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRESIMS) was employed to determine the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places). By comparing the experimentally measured exact mass to the calculated masses of potential chemical formulas, the molecular formula can be unequivocally confirmed. This confirmation is vital as it establishes the number of atoms of each element present and allows for the calculation of the degree of unsaturation (the total number of rings and double bonds) in the molecule, which was a crucial parameter guiding the NMR analysis.
Table 2: HRESIMS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 415.2843 | 415.2848 | C₂₆H₃₉O₄ |
| [M+Na]⁺ | 437.2662 | 437.2668 | C₂₆H₃₈O₄Na |
Note: The data confirms the molecular formula C₂₆H₃₈O₄.
X-ray Crystallographic Analysis for Absolute Configuration
While NMR and MS can define the planar structure and relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. In this technique, a beam of X-rays is diffracted by the atoms in the crystal lattice, producing a unique diffraction pattern. Analysis of this pattern allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule.
For chiral molecules, the analysis of anomalous dispersion effects, often using copper radiation (Cu Kα), can distinguish between the two possible enantiomers, allowing for the unambiguous assignment of the absolute stereochemistry at each chiral center. While this technique is powerful, its application is contingent on the ability to produce high-quality crystals, which is not always feasible for complex natural products. For many related chevalone compounds, X-ray crystallography has been successfully used to confirm their absolute configurations.
Stereochemical Assignment Methodologies
The determination of the specific three-dimensional arrangement of atoms, or stereochemistry, of this compound was achieved using a combination of NMR-based techniques and chiroptical methods.
The relative stereochemistry—the orientation of atoms relative to one another within the molecule—was primarily deduced from Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. Correlations observed in the NOESY spectrum provide crucial information about the spatial proximity of different parts of the molecule, allowing for the assignment of relative configurations at stereocenters and the geometry of ring junctions. For instance, a strong NOE between a methyl group and a methine proton on a ring would indicate that they are on the same face of the ring system.
Analysis of proton-proton coupling constants (J-values) from the high-resolution ¹H NMR spectrum also provided valuable geometric information. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship, which helps in defining the relative stereochemistry in cyclic systems.
The assignment of the absolute configuration of this compound relies on comparing its experimental electronic circular dichroism (ECD) spectrum to the theoretically calculated spectra of the possible enantiomers. A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute stereochemistry. This computational approach is often used when X-ray crystallography is not successful and provides a reliable alternative for establishing the molecule's absolute chirality.
Biosynthesis of Chevalone E
Identification and Characterization of the Chevalone E Biosynthetic Gene Cluster (BGC)
The genetic machinery responsible for this compound production has been localized within a specific biosynthetic gene cluster (BGC) in the genome of Aspergillus versicolor 0312. This cluster, identified through targeted genome mining strategies focused on polyketide-diterpenoid hybrids, is commonly referred to as the 'cle' cluster researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net. The discovery of this cluster was a critical step, enabling researchers to pursue the reconstitution of the biosynthetic pathway in a heterologous host, Aspergillus oryzae. This heterologous expression system has been instrumental in validating the functions of the genes within the 'cle' cluster and confirming their collective role in producing this compound and its related derivatives researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.netsemanticscholar.org. Bioinformatic comparisons have also indicated structural similarities between the 'cle' cluster and other meroterpenoid BGCs, such as the 'sre' cluster involved in the biosynthesis of sartorypyrones nih.gov.
Elucidation of the this compound Biosynthetic Pathway
The comprehensive understanding of how this compound is synthesized has been achieved through a multi-faceted approach combining genomics, metabolomics, and molecular biology. The pathway begins with the utilization of two distinct precursor molecules: a polyketide and a terpenoid researchgate.netresearchgate.net. These precursors are sequentially processed by a series of enzymes encoded by the 'cle' BGC, leading to the formation of the characteristic meroditerpenoid structure researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.netsemanticscholar.org. The successful reconstitution of this pathway in Aspergillus oryzae has been pivotal in mapping the enzymatic steps and understanding the order of transformations researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.netsemanticscholar.org.
The biosynthesis of this compound commences with two fundamental building blocks. The polyketide component is derived from Triacetic Acid Lactone (TAL), a molecule synthesized by a non-reducing polyketide synthase (NR-PKS) encoded by the cle1 gene within the 'cle' BGC researchgate.netnih.govrsc.org. Concurrently, the terpenoid moiety is generated from Geranylgeranyl Pyrophosphate (GGPP) researchgate.netresearchgate.net. The initial stages of the pathway involve the prenylation of the polyketide precursor with GGPP, a critical step that primes the molecule for subsequent cyclization and modification events nih.govnih.gov.
The intricate structure of this compound is assembled through the concerted action of several key enzymes encoded by the 'cle' gene cluster. These biocatalysts include a terpene cyclase responsible for forming the core diterpenoid skeleton, cytochrome P450 monooxygenases involved in oxidative derivatization, and potentially other tailoring enzymes researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.netnih.govnih.gov.
Short-Chain Dehydrogenase/Reductase (SDR) Enzymes in this compound Modification (e.g., OlcFʹ)While direct attribution of specific SDR enzymes within the 'cle' cluster to this compound biosynthesis is less detailed in current literature, studies on the broader family of meroterpenoids highlight the involvement of such enzymes in late-stage modifications. For instance, a dehydrogenase enzyme, exemplified by OlcFʹ in other meroterpenoid pathways, has been employed in the derivatization of this compound to generate novel analoguesresearchgate.netnih.govrsc.org. SDR enzymes typically catalyze redox reactions, playing a role in the final functionalization and fine-tuning of natural product structures.
Key Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme | Associated Gene | Primary Role in this compound Biosynthesis |
| Polyketide Synthase (NR-PKS) | cle1 | Synthesizes the polyketide precursor, Triacetic Acid Lactone (TAL) researchgate.netnih.govrsc.org. | |
| Terpene Cyclase | Cle3 | cle3 | Catalyzes the cyclization of the precursor to form the pentacyclic diterpenoid core of this compound researchgate.netnih.gov. |
| Cytochrome P450 Monooxygenase | Cle2 | cle2 | Derivatizes this compound, introducing oxygenation and forming new analogues, including those with a five-membered lactone ring researchgate.netrsc.orgrsc.orgnih.govnih.gov. |
| Cytochrome P450 Monooxygenase | Cle4 | cle4 | Derivatizes this compound, introducing oxygenation and forming new analogues, including those with a five-membered lactone ring researchgate.netrsc.orgrsc.orgnih.govnih.gov. |
| Dehydrogenase/Reductase (SDR) | OlcFʹ (example) | Involved in modification/derivatization of this compound, potentially forming new analogues researchgate.netnih.govrsc.org. |
Derivatization and Analogue Synthesis of Chevalone E
Biocatalytic Approaches to Chevalone E Derivatization
A prominent strategy for the derivatization of this compound involves the use of biocatalysis, leveraging the specific action of enzymes to introduce chemical modifications. cityu.edu.hk This approach offers a precise and efficient method for creating new analogues that may be difficult to achieve through traditional chemical synthesis. cityu.edu.hk
In one study, this compound was derivatized into eight new analogues by utilizing a single dehydrogenase from a different meroterpenoid pathway. rsc.orgcityu.edu.hk This bioinformatics-based and biocatalytic derivatization strategy highlights an effective method to diversify natural product scaffolds. cityu.edu.hkrsc.org Researchers expressed the P450 gene cle2, which is known to perform multiple oxidations, along with the biosynthetic genes of Chevalone F, resulting in a new product named Chevalone N. rsc.org This compound features a distinctive hemiacetal bridge on its A-ring. rsc.org
This genomics-driven approach, combining the heterologous expression of biosynthetic gene clusters with the action of specific enzymes, allows for the targeted production of novel derivatives. rsc.orgresearchgate.net The biocatalytic transformation of this compound and its derivatives led to the generation of several new compounds, as detailed in the table below.
| Parent Compound | Enzyme/Gene Used | Resulting Analogue(s) | Key Structural Modification |
|---|---|---|---|
| This compound | Dehydrogenase | Eight new analogues | Introduction of a C-3 carbonyl group, formation of a hemiacetal bridge |
| Chevalone F Biosynthetic Pathway | P450 gene (cle2) | Chevalone N | Formation of a hemiacetal bridge on the A-ring |
Chemical Transformation Strategies for this compound Analogues
Simple chemical synthesis can be used to further modify the analogues produced through biocatalysis. rsc.org A key transformation involves the conversion of the characteristic hemiacetal bridge, introduced enzymatically, into a spirolactone moiety. cityu.edu.hkcityu.edu.hkrsc.org This chemical step expands the structural diversity of the this compound family, creating another class of derivatives from the biocatalytically generated intermediates. rsc.org
The process demonstrates a powerful combination of biological and chemical methods, where an enzyme creates a specific, reactive intermediate that is then subjected to a straightforward chemical reaction to yield the final product. rsc.org This two-step approach is an efficient strategy for generating novel molecular scaffolds based on the original this compound framework.
| Starting Moiety | Chemical Reaction | Resulting Moiety | Significance |
|---|---|---|---|
| Hemiacetal bridge | Simple chemical synthesis | Spirolactone | Creates a new class of this compound analogues |
Rational Design and Synthesis of Novel this compound Derivatives for Enhanced Biological Functionalities
The rational design of new this compound derivatives is guided by the goal of enhancing their biological functions. cityu.edu.hk The combination of genome mining, biocatalysis, and chemical synthesis provides a robust platform for generating libraries of analogues that can be screened for improved or new activities. cityu.edu.hkrsc.org
A significant outcome of this derivatization approach has been the discovery of new this compound analogues that exhibit synergistic inhibition of cancer cell viability. rsc.org Specifically, some of the synthesized derivatives potentiated the cytotoxic effect of the chemotherapeutic agent doxorubicin (B1662922) in MDA-MB-21 breast cancer cells. cityu.edu.hkrsc.orgmdpi.com This synergistic effect represents a key enhanced biological functionality, where the this compound analogue works in concert with an existing drug to produce a more potent anticancer effect. cityu.edu.hk
This success illustrates the potential of a genomics-driven derivatization approach to generate analogues of bioactive natural products for future drug development. cityu.edu.hkrsc.org By creating a diverse set of related compounds, researchers can explore the structure-activity relationships and identify derivatives with superior therapeutic properties. cityu.edu.hk
| Analogue | Observed Biological Functionality | Cell Line | Partner Drug | Implication |
|---|---|---|---|---|
| Newly synthesized this compound analogues | Synergistic inhibition of cancer cell viability | MDA-MB-231 (Breast Cancer) | Doxorubicin | Potential for combination therapy in cancer treatment |
Structure Activity Relationship Sar Studies of Chevalone E and Its Analogues
Correlating Structural Features of Chevalone E with Biological Activities
The core structure of this compound, a fungal meroterpenoid, presents multiple sites for modification, enabling the generation of analogues with varied biological profiles. A key study in this area involved the derivatization of this compound into eight new analogues. rsc.org These modifications have provided preliminary data for correlating specific structural features with biological outcomes.
One of the notable transformations was the introduction of a characteristic hemiacetal bridge in some of the new analogues. rsc.org This structural moiety can be further converted into a spirolactone, representing a significant alteration of the original this compound scaffold. rsc.org The evaluation of these new compounds has been particularly focused on their ability to synergistically inhibit the viability of MDA-MB-231 breast cancer cells when used in combination with the chemotherapeutic agent doxorubicin (B1662922). rsc.org
The following table summarizes the key structural modifications and their observed impact on the synergistic cytotoxic activity of this compound analogues.
| Compound | Key Structural Modification | Observed Biological Activity |
| This compound | Parent Compound | Potentiates the cytotoxic effect of doxorubicin in MDA-MB-231 breast cancer cells. researchgate.net |
| This compound Analogues | Introduction of a hemiacetal bridge | Exhibit synergetic inhibition of MDA-MB-231 breast cancer cell viability when combined with doxorubicin. rsc.org |
| This compound Analogues | Conversion to a spirolactone moiety | Further modification of the hemiacetal bridge, with ongoing investigation into its impact on bioactivity. rsc.org |
While the current body of research is limited, these initial findings suggest that modifications to the core ring structure of this compound, such as the introduction of a hemiacetal or spirolactone group, are well-tolerated and can lead to compounds with potent synergistic anticancer activity. rsc.org Further studies with a broader range of analogues are necessary to fully elucidate the contributions of different functional groups and stereochemistry to the observed biological effects.
Identification of Pharmacophore Elements for Specific Bioactivities of this compound
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The identification of the pharmacophore for this compound's specific bioactivities, such as its synergistic anticancer effects, is a critical step in designing more potent and selective analogues.
Based on the available data, a preliminary pharmacophore model for the synergistic activity of this compound can be proposed. The core scaffold of this compound, a complex meroterpenoid structure, appears to be a fundamental requirement. rsc.org The ability of its analogues to potentiate the effect of doxorubicin suggests that certain structural features are key for this specific interaction.
The introduction of the hemiacetal bridge in the newer analogues points to the importance of oxygen-containing functional groups and their spatial orientation. rsc.org This feature likely contributes to the molecule's ability to interact with biological targets involved in cell viability and apoptosis pathways, especially in the context of co-administration with another cytotoxic agent.
The following table outlines the potential pharmacophoric features of this compound based on current research.
| Pharmacophore Feature | Structural Basis in this compound Analogues | Putative Role in Bioactivity |
| Complex Meroterpenoid Scaffold | The core polycyclic structure of this compound. rsc.org | Provides the necessary three-dimensional framework for interaction with biological targets. |
| Oxygen-Containing Functional Groups (e.g., Hemiacetal) | The introduced hemiacetal bridge and other inherent oxygenated moieties. rsc.org | Likely involved in hydrogen bonding and other polar interactions with target proteins, contributing to the synergistic effect. |
| Specific Stereochemistry | The defined stereocenters within the this compound molecule. | The precise spatial arrangement of substituents is likely crucial for optimal binding to the biological target. |
It is important to note that the development of a detailed and validated pharmacophore model for this compound is still in its early stages. Further computational modeling, including 3D-QSAR studies, and the synthesis and biological evaluation of a more extensive and diverse library of analogues are required to refine this model. nih.gov Such studies will be instrumental in identifying the precise electronic and steric requirements for the synergistic activity of this compound and will guide the rational design of future anticancer agents.
Preclinical Pharmacological Investigations of Chevalone E
In Vitro Biological Activity Profiling of Chevalone E and its Analogues
The in vitro biological activity of this compound and its related analogues has been explored through various assays, revealing insights into their potential therapeutic applications.
Antibacterial Efficacy Studies of this compound
Direct assessment of this compound's standalone antibacterial efficacy has indicated limited activity against a range of common bacterial pathogens. Studies have reported that this compound, when tested individually, exhibits minimal to no significant antibacterial effects. For instance, it has shown no substantial activity against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus - MRSA) and Bacillus subtilis, nor against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for this compound against these organisms have generally been reported as being higher than 256 µg/mL. This suggests that this compound, on its own, may not be a potent antibacterial agent.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Staphylococcus aureus (MRSA) | > 256 µg/mL | mdpi.com, researchgate.net |
| Bacillus subtilis | > 256 µg/mL | mdpi.com |
| Escherichia coli | > 256 µg/mL | mdpi.com |
| Pseudomonas aeruginosa | > 256 µg/mL | mdpi.com |
Synergistic Effects of this compound with Established Agents
A key area of investigation for this compound has been its ability to enhance the activity of existing therapeutic agents, particularly antibiotics and chemotherapeutic drugs. This compound has demonstrated significant synergistic effects when combined with certain antibiotics against resistant bacterial strains. Notably, this compound has shown synergy with oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA) mdpi.comresearchgate.netnih.govfoodandnutritionjournal.orgresearchgate.netmdpi.comekb.egnih.govresearchgate.netbioaustralis.commdpi.com. While initial reports suggested potential synergy with ampicillin (B1664943) against MRSA, subsequent detailed studies using methods like the checkerboard assay have confirmed synergy primarily with oxacillin, with no significant synergistic effect observed with ampicillin researchgate.net.
Beyond its antibacterial applications, this compound and its analogues have also shown promise in potentiating the efficacy of chemotherapeutic agents. Certain chevalone analogues have exhibited synergistic inhibition of cell viability in MDA-MB-231 breast cancer cells when used in combination with doxorubicin (B1662922) nih.govnih.govresearchgate.netrsc.orgresearchgate.net. This suggests a role for chevalones in overcoming drug resistance or enhancing the cytotoxic impact of established cancer treatments.
Table 2: Synergistic Effects of this compound with Established Agents
| Combination | Target Agent/Strain | Effect | Reference(s) |
| This compound + Oxacillin | MRSA | Synergistic inhibition of bacterial growth | mdpi.com, nih.gov, foodandnutritionjournal.org, researchgate.net, researchgate.net, mdpi.com, ekb.eg, nih.gov, researchgate.net, bioaustralis.com, mdpi.com |
| This compound + Ampicillin | MRSA | No confirmed synergy | mdpi.com, researchgate.net |
| This compound analogues + Doxorubicin | MDA-MB-231 (Breast Cancer) | Synergistic inhibition of cell viability | nih.gov, researchgate.net, rsc.org, researchgate.net, nih.gov |
Cellular Viability and Cytotoxicity Assays of this compound Derivatives
While this compound itself may have limited direct antibacterial activity, its derivatives and related compounds within the chevalone family have demonstrated cytotoxic effects against various cancer cell lines. These studies provide a basis for understanding the potential anticancer applications of this class of compounds.
For instance, Chevalone C has been reported to be cytotoxic to BC1 human breast cancer cells with an IC50 value of 8.7 µg/mL and has also been shown to induce cell death in HCT116 colorectal carcinoma cells targetmol.com. Other derivatives, such as 1-hydroxychevalone C, 1-acetoxychevalone C, and 1,11-dihydroxychevalone C, along with quinadoline A, have exhibited cytotoxicity against cancer cell lines like KB and NCI-H187, with IC50 values ranging from 32.7 to 103.3 µM lsmu.ltnih.gov. Furthermore, certain compounds from related studies, such as compound 8 (a member of the chevalone family), have shown potent cytotoxicity against cell lines including SF-268, MCF-7, and A549, with IC50 values reported in the low micromolar range nih.gov. Other related compounds, like pestalpolyol, have also demonstrated significant cytotoxicity against cell lines such as the mouse lymphoma cell line L5178Y researchgate.net.
Advanced Analytical Methodologies for Chevalone E Research
High-Performance Liquid Chromatography (HPLC) Applications for Chevalone E Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of this compound from complex biological matrices. In research involving the heterologous expression of the this compound biosynthetic gene cluster in a host fungus like Aspergillus oryzae, HPLC is employed as a critical final step to obtain the pure compound. cityu.edu.hk
The typical purification workflow begins with the extraction of the fungal culture broth and mycelia using solvents such as ethyl acetate (B1210297) and acetone. These crude extracts are then subjected to preliminary separation using techniques like silica-gel column chromatography. Following this initial fractionation, semi-preparative HPLC is utilized for the final purification of this compound and its analogues. cityu.edu.hk
For the analytical assessment of this compound production and the monitoring of biotransformation reactions, analytical HPLC is employed. A common method involves a gradient elution system, which allows for the effective separation of this compound from other metabolites present in the culture extracts. cityu.edu.hk The specific conditions for such analyses are detailed in the table below.
| Parameter | Condition | Reference |
|---|---|---|
| Solvent System | Solvent A: H₂O, Solvent B: Acetonitrile | cityu.edu.hk |
| Flow Rate | 1.0 ml/min | cityu.edu.hk |
| Column Temperature | 35 °C | cityu.edu.hk |
| Gradient | Linear gradient from 10% B to 100% B over 30 min | cityu.edu.hk |
| Detection Wavelength | 230 nm | cityu.edu.hk |
This HPLC methodology has been successfully used to analyze the conversion of this compound into its derivative, Chevalone F, by the dehydrogenase enzyme OlcFʹ, demonstrating the technique's utility in monitoring specific enzymatic reactions. cityu.edu.hk
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for this compound Metabolite Profiling
While specific studies detailing comprehensive metabolite profiling of this compound using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are not extensively documented, the principles of this powerful technique are central to the characterization of this compound and its derivatives. The coupling of the high-resolution separation capabilities of UHPLC with the sensitive and specific detection of tandem mass spectrometry is essential for identifying and structurally characterizing metabolites.
In the study of this compound and its newly synthesized analogues, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool. nih.gov This technique provides highly accurate mass measurements, allowing for the determination of the molecular formula of a compound. For example, the molecular formula of a new derivative, Chevalone J, was determined to be C₂₈H₄₀O₈ based on its HRESIMS data, which showed an ion at m/z 527.2609 [M + Na]⁺. nih.gov This level of mass accuracy is fundamental to distinguishing between compounds with similar nominal masses.
The "MS/MS" component of UHPLC-MS/MS involves the fragmentation of a selected parent ion into smaller product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. This information is invaluable for confirming the identity of known compounds and for elucidating the structures of novel metabolites derived from this compound. Although detailed fragmentation data for this compound itself is not provided in the reviewed literature, this approach is standard practice in natural product research for structural confirmation. researchgate.netresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex this compound System Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of complex molecules like this compound and its derivatives. ukm.my Due to the intricate polycyclic structure and multiple stereocenters of the chevalone scaffold, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign the structure and determine the relative stereochemistry. nih.govresearchgate.net
The structural determination process involves analyzing various NMR spectra:
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Identify the number and type (CH₃, CH₂, CH, or quaternary C) of carbon atoms.
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling correlations, which helps in identifying adjacent protons within a spin system. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments of the molecule. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing essential information for determining the relative stereochemistry of the molecule. nih.govresearchgate.net
For instance, in the elucidation of Chevalone J, a hydroxy derivative of Chevalone H, COSY correlations were used to establish the spin system from H-9 through H-11 to H-12, confirming the position of a new hydroxyl group. nih.gov Similarly, key NOESY correlations were used to deduce the relative configurations of the numerous stereocenters in the complex ring system of newly discovered chevalones. nih.govresearchgate.net
The table below summarizes the ¹³C and ¹H NMR data for a representative chevalone, Chevalone J, in CDCl₃, illustrating the detailed information obtained from these analyses. nih.gov
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Reference |
|---|---|---|---|
| 1 | 43.1, CH | 2.84, m | nih.gov |
| 2 | 199.1, C | - | nih.gov |
| 3 | 78.0, CH | 4.10, d, 2.8 | nih.gov |
| 4 | 208.5, C | - | nih.gov |
| 5 | 53.3, CH | 2.92, d, 11.2 | nih.gov |
| 6 | 39.1, CH₂ | 1.55, m; 1.34, m | nih.gov |
| 7 | 43.6, CH₂ | 1.71, m; 1.55, m | nih.gov |
| 8 | 40.2, C | - | nih.gov |
| 9 | 48.2, CH | 1.80, m | nih.gov |
| 10 | 35.5, C | - | nih.gov |
These advanced NMR techniques are indispensable for the structural characterization of novel natural products within the chevalone family, providing the atomic-level detail necessary for definitive identification. nih.gov
Future Research Trajectories for Chevalone E
Elucidation of Undiscovered Chevalone E Biosynthetic Pathways and Enzymes
The biosynthesis of the meroterpenoid this compound has been an area of active investigation, leading to the successful identification and reconstitution of its biosynthetic gene cluster (BGC) from the endophytic fungus Aspergillus versicolor 0312. researchgate.net The pathway was reconstituted in the heterologous host Aspergillus oryzae, providing a foundational understanding of its synthesis. researchgate.net Key enzymes, including the P450 monooxygenases Cle2 and Cle4, have been identified as crucial tailoring enzymes that transform the core this compound scaffold into various oxidized derivatives. researchgate.netcityu.edu.hk Despite this progress, significant opportunities remain for uncovering novel aspects of its biosynthesis.
Future research should focus on several key areas. Firstly, while the core BGC is known, the intricate regulatory networks governing its expression are largely unexplored. Investigating the transcription factors, signaling pathways, and epigenetic modifications that control the activation and silencing of the this compound BGC could reveal new methods for enhancing its production. Furthermore, the potential for alternative or "cryptic" biosynthetic pathways in other fungal species remains an open question. Genome mining efforts in diverse fungal genera may uncover homologous BGCs with variant enzyme repertoires, leading to the discovery of new, naturally occurring this compound analogues. nih.gov
A deeper enzymatic characterization is also paramount. The precise mechanisms and substrate specificities of enzymes like Cle2 and Cle4 are not fully understood. cityu.edu.hk Detailed in vitro and in vivo characterization of these and other pathway enzymes, including potential fusion enzymes, can elucidate unexpected catalytic functions and reaction cascades. nih.govresearchgate.net Such studies are essential for building a complete picture of how the structural diversity of chevalones is generated in nature. rsc.org
Key Research Questions for Elucidating Biosynthetic Pathways:
What are the regulatory elements controlling the expression of the known this compound gene cluster?
Do other fungal species possess cryptic or divergent BGCs for this compound-type molecules?
What are the detailed catalytic mechanisms and substrate promiscuities of the tailoring enzymes in the pathway?
Are there interactions between the this compound pathway enzymes and other metabolic pathways within the host organism? frontiersin.org
Rational Design and Engineered Biosynthesis of Novel this compound Analogues
The established heterologous expression system for the this compound BGC provides a powerful platform for synthetic biology and engineered biosynthesis. researchgate.net By manipulating this system, it is possible to generate novel analogues with potentially enhanced or new biological activities. This approach moves beyond traditional chemical synthesis, leveraging the inherent catalytic efficiency and specificity of biosynthetic enzymes. researchgate.netbeilstein-journals.org
One primary strategy is the rational design of new derivatives through enzyme engineering. researchgate.net The known tailoring enzymes, such as the P450s Cle2 and Cle4, are prime candidates for structure-based mutagenesis. researchgate.netnih.gov By altering key amino acid residues in their active sites, their substrate specificity and catalytic outcomes could be modified to produce previously unseen molecular structures. Recent advancements in protein structure prediction and modeling can facilitate this rational design process. researchgate.netnih.govnih.gov
Combinatorial biosynthesis represents another promising avenue. This involves introducing heterologous biosynthetic genes from other metabolic pathways into the this compound production system. researchgate.net This strategy has already proven successful, as the introduction of a single short-chain dehydrogenase/reductase (SDR) gene from an uncharacterized meroterpenoid BGC in Aspergillus felis led to the creation of eight new this compound analogues. cityu.edu.hk Further exploration of diverse enzymes, such as halogenases, methyltransferases, and glycosyltransferases from other fungal pathways, could vastly expand the chemical space of this compound derivatives. researchgate.net Precursor-directed biosynthesis, where synthetic substrate precursors are fed to the engineered microbial host, can also be employed to generate further structural diversity. researchgate.net
Strategies for Engineered Biosynthesis:
| Strategy | Description | Example Application for this compound |
|---|---|---|
| Enzyme Mutagenesis | Altering the genetic code of a biosynthetic enzyme to change its function or substrate specificity. | Modifying the active sites of P450 monooxygenases Cle2 and Cle4 to generate novel hydroxylation or oxidation patterns on the this compound scaffold. researchgate.netnih.gov |
| Combinatorial Biosynthesis | Introducing enzymes from different biosynthetic pathways to act on intermediates of the target pathway. | Expressing dehydrogenases, oxygenases, or prenyltransferases from other meroterpenoid pathways in the A. oryzae expression system to create new analogues. cityu.edu.hkbeilstein-journals.org |
| Precursor-Directed Biosynthesis | Supplying non-native substrate precursors to be incorporated by the biosynthetic machinery. | Feeding chemically synthesized polyketide precursors to the engineered host to generate analogues with modified backbones. researchgate.net |
| Heterologous Expression of Entire BGCs | Transferring a complete biosynthetic gene cluster from one organism to another, more tractable host. | The successful reconstitution of the A. versicolor BGC in A. oryzae serves as the foundational example. researchgate.net |
Comprehensive Pharmacological Target Identification and Validation for this compound (Preclinical Focus)
While this compound and its analogues have demonstrated promising bioactivity, including cytotoxicity against cancer cell lines like KB, MCF-7, and MDA-MB-231, their precise molecular targets remain largely unknown. researchgate.netrsc.orgcityu.edu.hk Identifying these targets is a critical next step in understanding their mechanism of action and evaluating their therapeutic potential. nih.govnih.gov Future preclinical research must employ a range of modern target identification methodologies. stanford.edu
Direct biochemical approaches are a primary strategy. This can involve affinity chromatography, where this compound is immobilized on a solid support to capture its binding proteins from cell lysates. The identified proteins can then be analyzed using mass spectrometry. nih.gov Another approach is the use of activity-based protein profiling (ABPP), which uses reactive probes to covalently label the active sites of enzymes that interact with the compound.
In parallel, genetic and computational methods can provide valuable insights. Genome-wide screening using technologies like RNA interference (RNAi) or CRISPR-Cas9 can identify genes that, when silenced, either enhance or suppress the cytotoxic effects of this compound, thereby pointing to potential targets or pathways. nih.gov Computationally, molecular docking simulations can be used to predict potential binding interactions between this compound and a library of known protein structures, helping to prioritize candidates for experimental validation. mdpi.com Network pharmacology, which analyzes the complex interactions between drugs, targets, and diseases, can also help construct a mechanistic hypothesis for the compound's effects. mdpi.com
Once potential targets are identified, validation is essential. stanford.edu This involves confirming the direct physical interaction between this compound and the target protein and demonstrating that this interaction is responsible for the observed biological effect. Techniques for validation include surface plasmon resonance (SPR) to measure binding kinetics, and cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context. Ultimately, demonstrating that modulating the validated target with other tools (e.g., genetic knockdown) phenocopies the effect of this compound is the gold standard for validation. nih.gov
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
A holistic, systems-level understanding of this compound can be achieved by integrating multiple "omics" technologies. nih.govsemanticscholar.org This approach allows researchers to connect the genetic potential of an organism with its functional output at the protein and metabolite levels, providing a comprehensive picture of the compound's biosynthesis, regulation, and cellular impact. nih.govspringernature.com
Genomics: The initial discovery of the this compound BGC was a direct result of a genome mining strategy. researchgate.net Continued genomic and transcriptomic analysis of the producing fungus, Aspergillus versicolor, as well as related species, can identify additional BGCs for novel compounds, reveal regulatory genes, and provide insights into the evolution of these pathways. rsc.orgjlsteenwyk.com Analyzing the transcriptome (the set of all RNA transcripts) under different growth conditions can show how the expression of the this compound BGC is regulated in response to environmental cues.
Proteomics: Proteomic analysis involves the large-scale study of proteins. nih.gov In the context of this compound, proteomics can be used to identify all the enzymes expressed from the BGC, confirming their translation and providing clues about their abundance. nih.gov Furthermore, quantitative proteomics can be used as a target identification tool by comparing the proteome of cells treated with this compound to untreated cells. Significant changes in the abundance or post-translational modification of specific proteins can point to the compound's targets and affected pathways. mdpi.com
Metabolomics: Metabolomics is the comprehensive analysis of all small molecules (metabolites) within a biological system. ekb.eg Applying metabolomic profiling to cultures of Aspergillus versicolor can create a detailed inventory of the natural analogues of this compound and other co-metabolites. ekb.egresearchgate.net This technique is also invaluable for engineered biosynthesis projects, allowing for the rapid detection and identification of novel compounds produced by modified fungal strains. ekb.eg When used to study cells treated with this compound, metabolomics can reveal how the compound perturbs cellular metabolism, providing further insight into its mechanism of action.
The true power of these technologies lies in their integration. nih.govnyu.edu By correlating genomic data with transcriptomic, proteomic, and metabolomic datasets, researchers can build comprehensive models that link genotype to phenotype. For example, identifying a specific transcription factor through genomic analysis can be linked to the expression levels of BGC genes (transcriptomics), the abundance of biosynthetic enzymes (proteomics), and the final yield of this compound analogues (metabolomics). This integrated approach will accelerate the discovery, engineering, and mechanistic understanding of this promising class of fungal natural products.
Q & A
Q. How is Chevalone E structurally characterized and differentiated from related meroterpenoids?
this compound is identified via a combination of 1D/2D NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography . Key distinguishing features include the absence of an acetyl group compared to its analog Chevalone C, confirmed by NMR chemical shifts (e.g., C-3 at δC 78.7 vs. δC 83.7 in Chevalone C) and X-ray-derived stereochemistry (3S, 5R, 8R, 9R, 10R, 13S, 14S) . This methodological triad ensures precise structural elucidation and differentiation from structurally similar compounds.
Q. What standardized assays are used for initial antimicrobial screening of this compound?
Disk diffusion assays and minimum inhibitory concentration (MIC) tests are employed to evaluate standalone antimicrobial activity. For example, this compound showed no significant inhibition against E. coli or S. aureus in disk diffusion assays at 15 μg/disc. However, synergistic potential is screened by co-administering compounds with antibiotics (e.g., ceftazidime, oxacillin) and measuring zone-of-inhibition expansion .
Advanced Research Questions
Q. How is the synergistic interaction between this compound and β-lactam antibiotics methodologically validated?
The checkerboard assay is used to quantify synergy via the fractional inhibitory concentration (FIC) index . For example, this compound synergizes with ceftazidime (FIC ≤ 0.5) against methicillin-resistant Staphylococcus aureus (MRSA) but not ampicillin. This involves serial dilutions of antibiotics and this compound in culture media, followed by bacterial growth monitoring. Synergy is confirmed when the FIC index (sum of individual FICs) falls below 0.5 .
Q. How do structural modifications in this compound influence its bioactivity compared to analogs like aszonapyrone?
Comparative NMR and X-ray analyses reveal that this compound’s lack of a C-18 acetyl group and stereochemical configuration (e.g., 3S vs. 3R in aszonapyrone) critically affect its synergistic specificity. While this compound synergizes with ceftazidime against MRSA, aszonapyrone shows no such activity but interacts with vancomycin against vancomycin-resistant Enterococcus (VRE). Structural differences likely alter target binding or efflux pump inhibition .
Q. What genomic strategies identify the biosynthetic pathway of this compound?
Genome mining in Aspergillus versicolor 0312 targets polyketide-diterpenoid hybrid gene clusters (e.g., terpene cyclases, P450 enzymes). Heterologous expression in Aspergillus oryzae confirms pathway functionality. Key steps include PCR amplification of biosynthetic genes, CRISPR-based editing, and LC-MS monitoring of intermediate metabolites .
Q. How can contradictions in synergistic outcomes between this compound and related compounds be resolved?
Strain-specific assays and mechanistic studies (e.g., bacterial membrane permeability assays, β-lactamase inhibition tests) address discrepancies. For example, this compound’s synergy with ceftazidime but not oxacillin in MRSA may reflect differences in penicillin-binding protein (PBP) affinities or efflux pump interactions. Cross-referencing FIC indices with structural analogs narrows down mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
